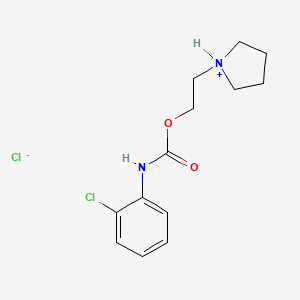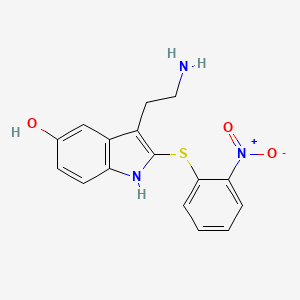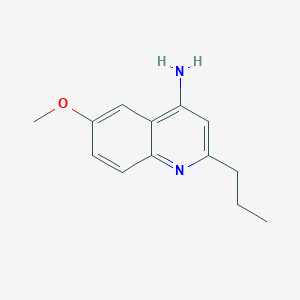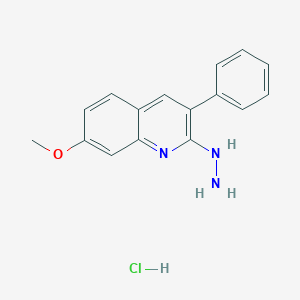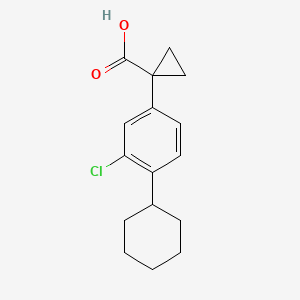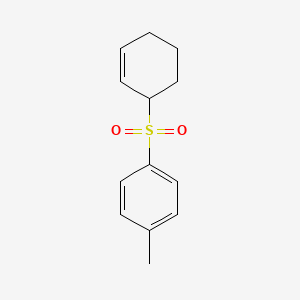
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride is a chemical compound known for its unique structure and diverse applications in various fields. It is characterized by the presence of methoxy groups, a morpholinomethyl group, and a benzophenone core, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2,4-dimethoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 2,4-dimethoxy-3-morpholinomethylbenzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to yield the final product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance the production rate and maintain consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid, while reduction of the benzophenone core can produce 2,4-dimethoxy-3-morpholinomethylbenzyl alcohol .
Applications De Recherche Scientifique
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride involves its interaction with specific molecular targets and pathways. The methoxy groups and the morpholinomethyl moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparaison Avec Des Composés Similaires
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride can be compared with other similar compounds, such as:
2,4-Dimethoxybenzaldehyde: Shares the methoxy groups but lacks the morpholinomethyl and benzophenone moieties.
3-Morpholinomethylbenzophenone: Contains the morpholinomethyl and benzophenone groups but lacks the methoxy groups.
2,4-Dimethoxybenzophenone: Contains the methoxy and benzophenone groups but lacks the morpholinomethyl group.
The uniqueness of this compound lies in the combination of these functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
58324-30-4 |
|---|---|
Formule moléculaire |
C20H24ClNO4 |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
[2,4-dimethoxy-3-(morpholin-4-ium-4-ylmethyl)phenyl]-phenylmethanone;chloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-23-18-9-8-16(19(22)15-6-4-3-5-7-15)20(24-2)17(18)14-21-10-12-25-13-11-21;/h3-9H,10-14H2,1-2H3;1H |
Clé InChI |
OOXIAQFLAQAZIA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C(=O)C2=CC=CC=C2)OC)C[NH+]3CCOCC3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide](/img/structure/B13750548.png)
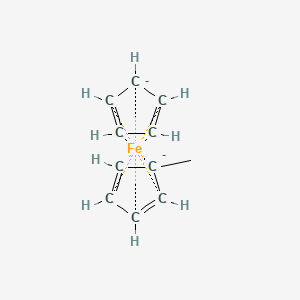
![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
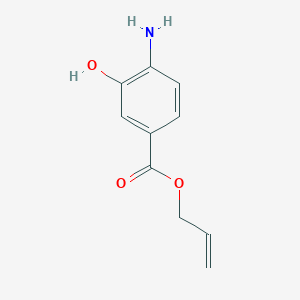
![Zinc bis[butylbenzoate]](/img/structure/B13750569.png)
